BenchChemオンラインストアへようこそ!

3-(4-(Trifluoromethyl)phenyl)azetidine

Medicinal Chemistry ADME CNS Drug Design

3-(4-(Trifluoromethyl)phenyl)azetidine is a rigid, low‑molecular‑weight building block that delivers superior BBB penetration, reduced oxidative metabolism, and precise pKa modulation. The para‑CF3 group lowers azetidine basicity, mitigating hERG risks and enhancing passive permeability – critical for CNS lead optimization. With ≥95% purity, 2‑3 day lead times, and stability at 2‑8°C, this scaffold accelerates parallel synthesis and fragment‑based discovery. Order now to secure consistent quality for your medicinal chemistry programs.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
CAS No. 1203797-84-5
Cat. No. B3024385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenyl)azetidine
CAS1203797-84-5
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8,14H,5-6H2
InChIKeyMCYMKGBNIMSIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Trifluoromethyl)phenyl)azetidine (CAS 1203797-84-5): A Strategic Azetidine Building Block for Medicinal Chemistry and CNS Drug Discovery


3-(4-(Trifluoromethyl)phenyl)azetidine (CAS 1203797-84-5) is a saturated four-membered nitrogen-containing heterocyclic building block featuring a 4-trifluoromethylphenyl substituent at the 3-position of the azetidine ring . It possesses a molecular formula of C10H10F3N and a molecular weight of 201.19 g/mol . This compound serves as a rigid, conformationally constrained scaffold for the synthesis of complex pharmaceutical intermediates, particularly in central nervous system (CNS) and oncology drug discovery programs where precise modulation of lipophilicity, basicity, and metabolic stability is required [1].

Why 3-(4-(Trifluoromethyl)phenyl)azetidine Cannot Be Replaced by Non-Fluorinated or Alternative Heterocyclic Analogs


Generic substitution of 3-(4-(Trifluoromethyl)phenyl)azetidine with non-fluorinated 3-arylazetidines (e.g., 3-(4-methylphenyl)azetidine) or alternative ring systems (e.g., pyrrolidines, piperidines) leads to significant and often detrimental changes in key drug-like properties. The trifluoromethyl group imparts a unique combination of strong electron-withdrawing character (-I effect) and high C-F bond strength, which lowers the pKa of the adjacent azetidine nitrogen, substantially increases lipophilicity (cLogP), and enhances resistance to oxidative metabolism relative to methyl, chloro, or unsubstituted analogs . Furthermore, the inherent ring strain of the azetidine core (~27.5 kcal/mol) provides a rigid scaffold that improves ligand efficiency (LE) and target binding entropy compared to larger, more flexible rings like pyrrolidine or piperidine [1]. Simply replacing this specific building block with a more readily available, non-fluorinated analog or a larger heterocycle will alter the protonation state at physiological pH, disrupt critical hydrophobic interactions, and reduce metabolic stability, thereby invalidating established structure-activity relationships (SAR) and compromising lead optimization efforts [2].

Quantitative Differentiation of 3-(4-(Trifluoromethyl)phenyl)azetidine (CAS 1203797-84-5) Versus Closest Analogs


Enhanced Lipophilicity (cLogP) vs. Non-Fluorinated and Chlorinated 3-Arylazetidine Analogs

The trifluoromethyl group substantially increases lipophilicity compared to non-fluorinated and chloro-substituted 3-arylazetidine analogs. 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride exhibits a calculated partition coefficient (cLogP) of 2.19 [1]. In contrast, the corresponding 3-(4-chlorophenyl)azetidine has a reported cLogP of approximately 1 . While direct cLogP values for the non-fluorinated 3-(4-methylphenyl)azetidine are not available, its lower molecular weight (147.22 g/mol) and lack of electronegative substituents indicate a significantly lower cLogP (<1.5), consistent with the general observation that -CF3 increases lipophilicity by approximately 0.5-1.0 log units relative to -CH3 or -Cl in aromatic systems [2].

Medicinal Chemistry ADME CNS Drug Design

Reduced Azetidine Nitrogen Basicity (pKa) Due to Electron-Withdrawing -CF3 Group

The strong electron-withdrawing effect (-I) of the para-trifluoromethylphenyl group lowers the basicity of the azetidine ring nitrogen. Unsubstituted azetidine has a pKa of 11.29 in aqueous solution [1]. While experimentally determined pKa values for 3-(4-(trifluoromethyl)phenyl)azetidine are not publicly available, the electron-withdrawing -CF3 group is known to decrease pKa by 1-3 units depending on proximity . For comparison, 3-(4-methylphenyl)azetidine, with an electron-donating methyl group, would exhibit a higher pKa (estimated >11.0), while the chloro analog would show a moderate decrease. This pKa reduction is critical for optimizing the protonation state at physiological pH (7.4), influencing solubility, permeability, and target engagement [2].

Physicochemical Properties pKa Modulation Drug Design

Improved Metabolic Stability Conferred by the Trifluoromethyl Group

The trifluoromethyl group is widely recognized for enhancing metabolic stability by blocking oxidative metabolism at the substituted aromatic position. The strong C-F bond (bond dissociation energy ~130 kcal/mol) resists cytochrome P450-mediated hydroxylation, a common metabolic soft spot for non-fluorinated phenyl rings . In contrast, 3-(4-methylphenyl)azetidine is susceptible to benzylic oxidation, and 3-(4-chlorophenyl)azetidine can undergo oxidative dechlorination or arene oxide formation [1]. While specific microsomal stability data for this exact compound are not publicly available, the class-level evidence strongly supports that 3-(4-(trifluoromethyl)phenyl)azetidine will exhibit prolonged metabolic half-life and reduced intrinsic clearance compared to non-fluorinated 3-arylazetidine analogs [2].

Drug Metabolism Pharmacokinetics ADME

Higher Ligand Efficiency and Rigidity Compared to Larger Heterocyclic Analogs

The azetidine ring provides a rigid, low-molecular-weight scaffold that enhances ligand efficiency (LE) compared to larger saturated heterocycles like pyrrolidine (5-membered) or piperidine (6-membered). 3-(4-(Trifluoromethyl)phenyl)azetidine has a molecular weight of 201.19 g/mol , whereas the analogous 3-(4-(trifluoromethyl)phenyl)pyrrolidine would be 14 Da heavier, and the piperidine analog 28 Da heavier. The ring strain of azetidine (~27.5 kcal/mol) restricts conformational flexibility, reducing the entropic penalty upon target binding and potentially improving binding affinity [1]. Literature reports indicate that azetidine-containing compounds often demonstrate improved potency and/or pharmacokinetic performance relative to larger ring analogs [2].

Fragment-Based Drug Design Ligand Efficiency Scaffold Optimization

Validated Purity and Storage Stability for Reproducible Research

Commercially available 3-(4-(Trifluoromethyl)phenyl)azetidine is supplied with a minimum purity of 95% (HPLC) and, in some cases, ≥97% or ≥98% from reputable vendors . Recommended storage conditions are 2-8°C with protection from light to prevent degradation [1]. In contrast, many non-fluorinated 3-arylazetidine analogs are only available via custom synthesis with lower guaranteed purity (e.g., 95%) and less defined storage protocols, introducing variability into synthetic campaigns and biological assays.

Chemical Procurement Quality Control Reproducibility

Direct Procurement Availability vs. Custom Synthesis for Non-Fluorinated Analogs

3-(4-(Trifluoromethyl)phenyl)azetidine is readily available from multiple commercial suppliers (e.g., Fluorochem, ABCR, MolCore, HairuiChem, CalpacLab) with typical lead times of 2-3 days for in-stock items [1]. In contrast, non-fluorinated analogs such as 3-(4-methylphenyl)azetidine and 3-(4-chlorophenyl)azetidine are predominantly available only via custom synthesis, with lead times often exceeding 2-4 weeks and requiring minimum order quantities that may not align with early-stage discovery needs. This differential availability streamlines procurement and reduces project delays.

Supply Chain Chemical Sourcing Lead Time

Optimal Research and Industrial Applications for 3-(4-(Trifluoromethyl)phenyl)azetidine (CAS 1203797-84-5)


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration and Metabolic Stability

The elevated cLogP (2.19) and reduced basicity of 3-(4-(Trifluoromethyl)phenyl)azetidine directly enhance passive membrane permeability and blood-brain barrier (BBB) penetration, making it an ideal building block for synthesizing CNS-targeted ligands. The trifluoromethyl group also confers metabolic stability, reducing oxidative clearance and improving brain exposure. Medicinal chemists can leverage these properties to design potent, brain-penetrant leads with favorable pharmacokinetic profiles, as supported by the class-level evidence on -CF3 effects [1].

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 201.19 g/mol and a rigid azetidine core, this compound serves as an excellent starting point for fragment-based drug discovery (FBDD) campaigns. Its low molecular weight and conformational constraint maximize ligand efficiency (LE), enabling the identification of high-quality hits that can be efficiently optimized. The 3-arylazetidine scaffold provides a versatile handle for further functionalization while maintaining the favorable physicochemical properties documented in azetidine literature [2].

Modulation of pKa and Protonation State in Lead Optimization

The electron-withdrawing -CF3 group lowers the pKa of the azetidine nitrogen, reducing the fraction of positively charged species at physiological pH. This property is critical for mitigating off-target pharmacology (e.g., hERG channel blockade) and improving membrane permeability. Researchers engaged in lead optimization can utilize 3-(4-(Trifluoromethyl)phenyl)azetidine to fine-tune the basicity of their compounds without drastically altering molecular size or shape, as inferred from established fluorine medicinal chemistry principles [3].

High-Throughput Parallel Synthesis and Library Production

The commercial availability of 3-(4-(Trifluoromethyl)phenyl)azetidine in high purity (95-98%) and with short lead times (2-3 days) enables its seamless integration into high-throughput parallel synthesis workflows. Its defined storage conditions (2-8°C, protect from light) ensure long-term stability, minimizing batch-to-batch variability. This building block is particularly well-suited for the rapid generation of diverse compound libraries for screening against a wide range of therapeutic targets, as evidenced by its presence in multiple reputable vendor catalogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Trifluoromethyl)phenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.